rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans
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Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans: is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, typically involves the cycloaddition of N-acyliminium ions with alkynes. This process is catalyzed by silver bis(trifluoromethanesulfonyl)imide (AgNTf2), which facilitates the formation of the 3,4-dihydro-1,3-oxazin-2-one skeleton . The reaction conditions are generally mild, allowing for the synthesis of the desired product in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, undergoes various chemical reactions, including:
Cycloaddition Reactions: As mentioned, it can be synthesized through cycloaddition reactions involving N-acyliminium ions and alkynes.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the oxazine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) as a catalyst, mild temperatures.
Substitution Reactions: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications on the oxazine or pyridine rings.
Scientific Research Applications
rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of new materials with unique properties, such as polymers or catalysts.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action for rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans, involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
rac-1-[(4aR,8aR)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one: This compound shares a similar oxazine ring structure but differs in its substituents and overall molecular framework.
Uniqueness: this compound, is unique due to its specific combination of pyridine and oxazine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
1807937-57-0 |
---|---|
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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